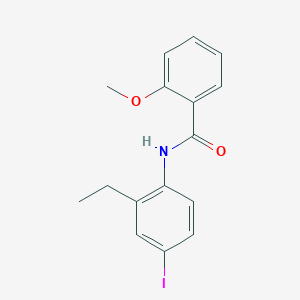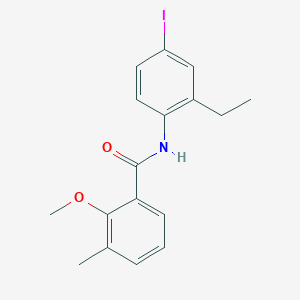
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H12Cl2N2O2S and a molecular weight of 331.2 g/mol. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-pyridinylmethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,4-dichloro-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: This compound has a similar structure but with the pyridinylmethyl group attached at a different position on the pyridine ring.
2,4-dichloro-3-methyl-N-(3-pyridinyl)benzenesulfonamide: This compound lacks the methyl group on the pyridine ring, which can affect its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H12Cl2N2O2S |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-11(14)4-5-12(13(9)15)20(18,19)17-8-10-3-2-6-16-7-10/h2-7,17H,8H2,1H3 |
Clave InChI |
RPHDUUVGENXRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
SMILES canónico |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)




![N-[3-({[2-(methyloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B246256.png)




